Yadanzioside G
Description
The compound methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate is a highly complex polycyclic molecule with a pentacyclic core, multiple oxygenated functional groups, and a glycosyl moiety. Key structural features include:
- Pentacyclic scaffold: A fused ring system (5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene) providing rigidity and stereochemical complexity.
- Functional groups: Acetyloxy-enoyl ester, dihydroxy groups, methyl esters, and a glycosyl unit (oxan-2-yl).
While its exact origin is unspecified in the provided evidence, its structural motifs suggest it may be a semi-synthetic derivative of natural triterpenes or diterpenes, modified to enhance solubility via glycosylation (e.g., oxan-2-yl group) . Its molecular weight is estimated to exceed 800 Da based on analogous compounds .
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14-,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYBTCKMNHXXGZ-DKGNXMDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95258-17-6 | |
| Record name | Yadanzioside G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate is typically isolated through bioassay-guided fractionation and purification processes. The seeds of Brucea javanica are subjected to extraction using solvents like methanol or ethanol. The extract is then fractionated using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate. The compound is primarily obtained from natural sources, specifically the seeds of Brucea javanica. Research is ongoing to develop more efficient synthetic routes for large-scale production .
Chemical Reactions Analysis
Types of Reactions: methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: This reaction can alter the oxidation state of the molecule, affecting its reactivity and stability.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate exerts its effects through multiple molecular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it can inhibit cell proliferation by interfering with the cell cycle .
Comparison with Similar Compounds
Structural Analogues from PubChem ()
A closely related compound from PubChem (methyl (1R,2S,3R,6R,8S,9S,13S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate) shares the pentacyclic backbone and glycosyl group but lacks the 4-acetyloxy substituent on the enoyl moiety.
Natural Products from Populus Buds ()
Populus species produce phenylpropenoid glycerides, simpler compounds compared to the target’s pentacyclic structure.
- Complexity : The target’s polycyclic core enables diverse receptor interactions, whereas Populus glycerides are linear and less stereochemically complex .
Data Table: Key Comparative Properties
Research Findings and Methodological Insights
- Structural Elucidation: Techniques like 2D-HPTLC () and LC/MS () are critical for resolving complex mixtures and identifying minor components in natural extracts .
- Bioactivity Prediction : Clustering algorithms () group the target with glycosylated terpenes, suggesting shared targets like enzymes or membrane receptors .
- Contradictions : The PubChem analogue’s lack of acetyloxy may reduce its bioactivity compared to the target, emphasizing substituent roles in drug design .
Biological Activity
The compound methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate is a complex quassinoid glucoside derived from Brucea amarissima , a plant known for its medicinal properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a pentacyclic structure characterized by multiple functional groups including hydroxyl and carboxylate groups. The presence of these functional groups may significantly influence its chemical reactivity and biological activity.
Molecular Formula
- C37H50O18
- Molecular Weight: 782.2997 g/mol
Key Functional Groups
- Hydroxyl groups (-OH)
- Carboxylate group (-COO^-)
- Acetoxy group (-OCOCH₃)
Antimicrobial Properties
Research has indicated that compounds derived from Brucea amarissima exhibit significant antimicrobial activity. Studies have shown that the quassinoids present in the plant can inhibit the growth of various pathogens including bacteria and fungi.
Case Study:
A study conducted by researchers demonstrated that extracts from Brucea amarissima showed potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The active compounds were isolated and tested for their minimum inhibitory concentrations (MIC), confirming their potential as natural antimicrobial agents.
Anticancer Activity
Quassinoids have been noted for their anticancer properties. Experimental studies suggest that methyl (1R,2S...) may induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest.
Research Findings:
- A study published in Phytomedicine reported that quassinoids from Brucea amarissima exhibited cytotoxic effects on human cancer cell lines.
- The mechanism was linked to the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines.
Key Findings:
- In a controlled experiment, treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Pharmacokinetics
Understanding the pharmacokinetics of methyl (1R,2S...) is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and bioavailability.
Absorption and Distribution
The compound is likely to be absorbed through the gastrointestinal tract due to its lipophilic nature. Studies using animal models have indicated significant tissue distribution following oral administration.
Metabolism
Metabolic pathways involving phase I (oxidation) and phase II (conjugation) reactions have been proposed based on structural analysis.
Excretion
Excretion studies suggest renal clearance as a primary route for elimination of metabolites.
Comparative Analysis with Similar Compounds
| Compound Name | Source | Biological Activity |
|---|---|---|
| Yadanzioside A | Brucea amarissima | Antimicrobial |
| Yadanzioside B | Brucea amarissima | Anticancer |
| Quassinoid C | Various plants | Anti-inflammatory |
This table highlights the biological activities associated with similar quassinoid glucosides found in Brucea amarissima and other sources.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
Methodological Answer: Use single-crystal X-ray diffraction to resolve absolute configurations at chiral centers, supplemented by NMR-based NOESY/ROESY experiments to confirm spatial proximity of substituents. For example, coupling constants in -NMR can indicate axial/equatorial orientations in cyclic systems, while - coupling patterns (e.g., vicinal coupling) validate stereochemical assignments .
Q. What synthetic strategies are viable for constructing the pentacyclic core?
Methodological Answer: Employ retrosynthetic analysis focusing on key bonds (e.g., ester linkages, glycosidic bonds). For the oxepane moiety (5,18-dioxapentacyclo), use stereoselective cyclization via acid-catalyzed ring-opening of epoxides or enzymatic glycosylation for the sugar moiety (e.g., the 3,4,5-trihydroxyoxan-2-yl group). Protect reactive hydroxyls with TBS or acetyl groups during synthesis to prevent undesired side reactions .
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
Methodological Answer: Conduct co-solvent screening using DMSO-water mixtures or cyclodextrin inclusion complexes. Monitor stability via HPLC-UV under varying pH (4–9) and temperature (4–37°C) conditions. For hydrolytically labile esters (e.g., acetyloxy groups), replace with more stable prodrug moieties like pivaloyl .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
Methodological Answer: Perform DFT-based NMR chemical shift calculations (e.g., using Gaussian or ORCA) to compare predicted vs. observed / shifts. If discrepancies arise (e.g., in carbonyl regions), re-evaluate conformational sampling or solvent effects. Cross-validate using 2D NMR (HSQC, HMBC) to confirm connectivity .
Q. What factorial design approaches are suitable for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer: Apply a multivariate DOE (Design of Experiments) to test substituent effects. For example, vary the acyloxy group (e.g., acetyl vs. propionyl) and sugar moiety (e.g., glucose vs. galactose) as independent factors. Use ANOVA to identify significant interactions between variables and biological activity (e.g., IC) .
Q. How can AI-driven molecular dynamics (MD) simulations improve understanding of the compound’s binding dynamics?
Methodological Answer: Train neural network potentials (e.g., DeePMD) on quantum mechanical data to accelerate MD simulations. Use COMSOL Multiphysics for multi-scale modeling of solvent interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Theoretical and Methodological Frameworks
Q. How to link experimental findings to broader biochemical theories (e.g., enzyme inhibition)?
Methodological Answer: Align results with transition-state analog theory by comparing the compound’s structure to known enzyme substrates (e.g., glycosidases). Use docking simulations (AutoDock Vina) to predict binding modes and correlate with kinetic data (e.g., ) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for reaction progress). Optimize crystallization conditions via quality-by-design (QbD) principles, focusing on critical parameters like cooling rate and solvent composition .
Data Interpretation and Validation
Q. How to validate the compound’s proposed mechanism of action in complex biological systems?
Methodological Answer: Use CRISPR-Cas9 knockout models to confirm target specificity. Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream pathways. For contradictory results (e.g., off-target effects), apply single-cell sequencing to identify heterogeneous responses .
Q. What statistical methods address heterogeneity in biological replicate data?
Methodological Answer: Apply mixed-effects models to account for variability between replicates. Use Benjamini-Hochberg correction for multiple hypothesis testing. For non-normal distributions, employ bootstrapping or Mann-Whitney U tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
